菲利马瑞辛

描述

INTRODUCTION Filimarisin is a natural polyphenol compound extracted from the bark of the Chinese red pine tree. It has been used in traditional Chinese medicine for centuries, and is now being studied for its potential therapeutic properties in a variety of medical applications. SYNTHESIS METHOD Filimarisin is synthesized from the bark of the Chinese red pine tree (Pinus tabulaeformis) through a multi-step extraction process. The bark is first dried and the components are extracted using a solvent such as ethanol. The extract is then purified and concentrated to obtain the final product. SCIENTIFIC RESEARCH APPLICATIONS Filimarisin has a wide range of potential applications in scientific research. It has been studied for its potential therapeutic properties in a variety of medical applications, including in vivo and in vitro studies. IN VIVO In vivo studies have shown that filimarisin has anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. IN VITRO In vitro studies have shown that filimarisin has anti-bacterial, anti-viral, and anti-fungal properties. It has also been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis in tumor cells. MECHANISM OF ACTION The exact mechanism of action of filimarisin is not yet fully understood. However, it is believed to act by targeting certain enzymes and proteins involved in the inflammatory and immune responses, as well as by inhibiting the growth of cancer cells. BIOLOGICAL ACTIVITY Filimarisin has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, anti-bacterial, anti-viral, and anti-fungal properties. It has also been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis in tumor cells. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS Filimarisin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as cytokines and chemokines, as well as to reduce oxidative stress. It has also been shown to induce apoptosis in tumor cells and to inhibit the growth of cancer cells. PHARMACODYNAMICS Filimarisin has been studied for its potential therapeutic properties in a variety of medical applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential to inhibit the growth of cancer cells and to induce apoptosis in tumor cells. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The use of filimarisin in laboratory experiments has several advantages. It is a natural compound, which means it is safe to use and does not have any known side effects. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using filimarisin in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain types of experiments. FUTURE DIRECTIONS 1. Further research into the mechanism of action of filimarisin, in order to better understand how it works and how it can be used in a variety of medical applications. 2. Development of new delivery systems for filimarisin, in order to improve its efficacy and bioavailability. 3. Investigation of the potential synergistic effects of combining filimarisin with other compounds, in order to enhance its therapeutic efficacy. 4. Exploration of the potential of filimarisin in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. 5. Investigation of the potential of filimarisin in the treatment of other diseases, such as diabetes, obesity, and cardiovascular disease. 6. Development of new methods for synthesizing filimarisin, in order to reduce the cost and improve the purity of the compound. 7. Investigation of the potential of filimarisin in the treatment of cancer, including the development of novel combination therapies. 8. Exploration of the potential of filimarisin in the treatment of other conditions, such as autoimmune diseases, inflammatory diseases, and infectious diseases. 9. Investigation of the potential of filimarisin in the treatment of skin conditions, such as psoriasis and eczema. 10. Exploration of the potential of filimarisin as a nutritional supplement, in order to improve overall health and wellbeing.

科学研究应用

神经营养因子和脊髓损伤

涉及神经营养因子分泌移植的研究,例如那些表达脑源性神经营养因子 (BDNF) 和神经营养因子-3 的研究,与运动相结合,在改善脊髓损伤大鼠的后肢功能方面显示出有希望的结果。这些治疗刺激轴突生长并防止肌肉萎缩,从而改善运动功能,尤其是在与血清素能药物挑战相结合时 (Nothias 等,2005)。类似地,基因改造以表达 BDNF 的成纤维细胞的移植已被证明可以促进脊髓上轴突的再生和前肢功能的恢复,这表明基因和细胞疗法在治疗慢性脊髓损伤中的潜力 (Jin 等,2002).

血管生成和缺血性疾病

已经发现,在缺血性后肢小鼠模型中,碱性成纤维细胞生长因子 (bFGF) 和肝细胞生长因子 (HGF) 的联合应用比单独使用任何一种因子更有效地增强血管形成。这表明同时应用多种生长因子可能是治疗周围血管疾病的一种有希望的策略 (Marui 等,2005)。此外,重组 bFGF 的使用已显示出剂量反应效应,可在急性下肢缺血模型中增强血管生成并改善组织灌注,表明生长因子在缺血性疾病中的治疗潜力 (Baffour 等,1992).

神经保护作用和组织工程

已经研究了纤连蛋白垫和肽在脊髓损伤后的神经保护作用。这些材料已显示出减少细胞凋亡、减小病灶大小和增强运动能力的希望,表明它们在组织工程和再生医学应用中的潜力 (King 等,2010).

作用机制

Target of Action

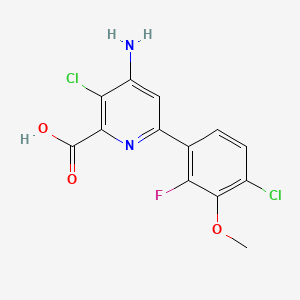

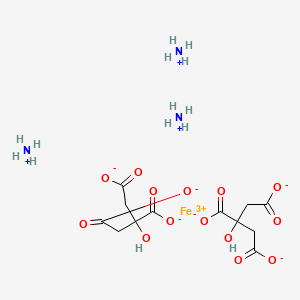

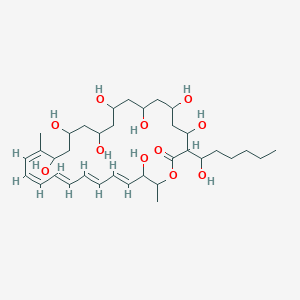

Filimarisin, also known as Filipin III, is a polyene macrolide antibiotic and antifungal . It is the major component of a mixture of eight isomeric components isolated from Streptomyces filipinensis . The primary target of Filimarisin is cholesterol present in the cell membrane .

Mode of Action

Filimarisin interacts specifically with free cholesterol in the cell membrane . This interaction leads to changes in the membrane structure, which is believed to be the basis of its antifungal activity .

Result of Action

The binding of Filimarisin to free cholesterol in the cell membrane alters the membrane’s structure . This alteration can inhibit the function of the membrane, leading to cellular effects such as impaired nutrient uptake and potential cell death, which underlie its antibiotic and antifungal effects .

Action Environment

The action of Filimarisin can be influenced by environmental factors such as the presence of free cholesterol in the cell membrane . .

属性

IUPAC Name |

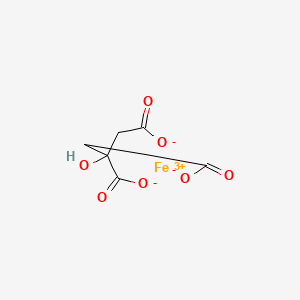

(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6+,10-8+,12-9+,15-13+,23-14+/t24-,25+,26-,27+,28-,29+,30+,31-,32+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQSIXYSKPIGPD-YQRUMEKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]([C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@@H](/C(=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Filipin III | |

CAS RN |

480-49-9, 11078-21-0 | |

| Record name | Filipin III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filipin complex Streptomyces filipinensis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Filipin III from streptomycesfilipinensis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。